(2E,4E)-2,4-Dodecadienal

Description

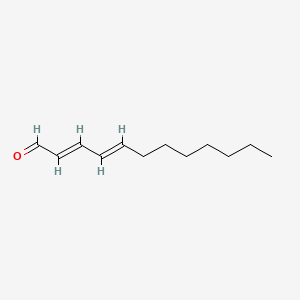

Structure

3D Structure

Propriétés

IUPAC Name |

(2E,4E)-dodeca-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-12H,2-7H2,1H3/b9-8+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTZBZWNADPFOL-BNFZFUHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885175 | |

| Record name | 2,4-Dodecadienal, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid; light, faint spicy aroma | |

| Record name | trans,trans-2,4-Dodecadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1205/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

130.00 °C. @ 6.00 mm Hg | |

| Record name | (2E,4E)-2,4-Dodecadienal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water; miscible in oils, soluble (in ethanol) | |

| Record name | trans,trans-2,4-Dodecadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1205/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.983-0.989 | |

| Record name | trans,trans-2,4-Dodecadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1205/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

21662-16-8 | |

| Record name | (E,E)-2,4-Dodecadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21662-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dodecadienal, (2E,4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021662168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dodecadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dodecadienal, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-dodeca-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DODECADIENAL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO340RJ9LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2E,4E)-2,4-Dodecadienal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Formation Pathways of 2e,4e 2,4 Dodecadienal

Lipid Peroxidation as a Primary Origin of (2E,4E)-2,4-Dodecadienal

Lipid peroxidation is a key process in the formation of this compound. nih.gov This chain reaction involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), leading to the generation of a variety of secondary products, including aldehydes.

Polyunsaturated fatty acids are the primary precursors for the formation of this compound through lipid peroxidation. nih.govnih.gov PUFAs, such as linoleic acid and arachidonic acid, are particularly susceptible to oxidation due to the presence of multiple double bonds in their hydrocarbon chains. researchgate.netresearchgate.netnih.gov The reactivity of these fatty acids with oxygen and other reactive oxygen species initiates the cascade of events leading to the formation of various aldehydes. nih.gov

The specific polyunsaturated fatty acid involved can influence the type and amount of aldehyde produced. For instance, the oxidation of linoleic acid is a well-established route to the formation of related C10 aldehydes like (2E,4E)-decadienal. researchgate.netnih.gov

Table 1: Key Polyunsaturated Fatty Acid Precursors of Dienals

| Polyunsaturated Fatty Acid | Common Name | Role in Dienal Formation |

| C18:2 (n-6) | Linoleic Acid | A primary precursor for the formation of C10 dienals through lipid peroxidation. researchgate.netnih.gov |

| C20:4 (n-6) | Arachidonic Acid | Also serves as a substrate for enzymatic and non-enzymatic oxidation leading to dienal formation. researchgate.net |

The oxidative degradation of polyunsaturated fatty acids is a complex process involving several key steps that ultimately lead to the formation of this compound. The process is initiated by the abstraction of a hydrogen atom from a methylene (B1212753) group adjacent to a double bond, forming a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can subsequently abstract a hydrogen atom from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide.

The decomposition of these unstable lipid hydroperoxides is the critical step that generates a variety of breakdown products, including aldehydes. nih.gov This decomposition can be catalyzed by metal ions or can occur thermally. The cleavage of the carbon-carbon bonds within the fatty acid backbone results in the formation of shorter-chain volatile and non-volatile compounds, including this compound.

Enzymatic Biosynthesis of this compound

In biological systems, the formation of this compound is often mediated by specific enzymes. These enzymatic pathways provide a controlled mechanism for the production of this and other related aldehydes, which can have roles in signaling and defense in various organisms.

In algae and plants, the biosynthesis of aldehydes is frequently initiated by the enzyme lipoxygenase (LOX). researchgate.netmdpi.com LOX catalyzes the dioxygenation of polyunsaturated fatty acids to form fatty acid hydroperoxides. researchgate.net These hydroperoxides then serve as substrates for a second enzyme, hydroperoxide lyase (HPL), which cleaves the hydroperoxide to form aldehydes and other fragments. researchgate.netmdpi.com

For example, in the brown alga Saccharina angustata, a proposed pathway for the formation of (2E,4E)-decadienal involves the action of LOX and HPL on arachidonic acid. researchgate.net This enzymatic cascade is a key source of various volatile organic compounds in these organisms. The combination of plant lipoxygenase and hydroperoxide lyase has been shown to efficiently produce (2E,4E)-deca-2,4-dienal from precursors like arachidonic acid and linoleic acid. mdpi.com

Table 2: Enzymatic Pathway for Dienal Formation in Algae and Plants

| Enzyme | Function | Substrate | Product |

| Lipoxygenase (LOX) | Catalyzes the addition of molecular oxygen to polyunsaturated fatty acids. researchgate.net | Linoleic Acid, Arachidonic Acid | Fatty Acid Hydroperoxides |

| Hydroperoxide Lyase (HPL) | Cleaves fatty acid hydroperoxides. researchgate.netmdpi.com | Fatty Acid Hydroperoxides | Aldehydes (including dienals) |

During the enzymatic formation of dienals, isomerization can be a crucial step in determining the final stereochemistry of the molecule. It has been observed that the initial product of the hydroperoxide lyase reaction may be a different isomer, which is then converted to the more stable (2E,4E) form. For instance, it is hypothesized that (E,Z)-2,4-decadienal can be formed first and then isomerized to (E,E)-2,4-decadienal. researchgate.net This isomerization can occur spontaneously or be enzyme-catalyzed.

Formation of this compound in Thermally Processed Food Systems

The high temperatures used in cooking and food processing can significantly promote the formation of this compound. Thermal processing accelerates the autoxidation of lipids, leading to the generation of this and other volatile compounds that contribute to the aroma and flavor of cooked foods. researchgate.net

This compound has been identified in a variety of thermally processed foods, including cooked beef, potato chips, and roasted peanuts. wikipedia.org In fried foods, the content of (E,E)-2,4-decadienal can increase sharply with frying time. researchgate.net However, with prolonged heating, it can also be degraded through reactions such as retro-aldol condensation or consumed in the Maillard reaction. researchgate.net The formation of dodecadienal in these systems can also be explained by aldol (B89426) reactions of smaller aldehydes. researchgate.net

Contribution of Thermal Degradation to this compound Content

This compound is recognized as a product of lipid peroxidation, particularly from the thermal degradation of polyunsaturated fatty acids (PUFAs). While its C10 analogue, (2E,4E)-2,4-decadienal, is more extensively studied and known to be a major product from the oxidation of linoleic acid-rich oils during heating, the formation mechanism for the C12 compound follows the same principles. nih.gov The process is initiated by heat, which facilitates the auto-oxidation of PUFAs such as linolenic acid.

During thermal processing, fatty acid hydroperoxides are formed as primary oxidation products. These hydroperoxides are unstable and undergo further degradation into a variety of secondary products, including aldehydes. The formation of the conjugated diene structure of this compound is a result of the cleavage of these hydroperoxides. For instance, the thermal treatment of linolenic acid can lead to the formation of various fatty acid hydroperoxide (FAOOH) isomers, which then decompose into volatile compounds, including aldehydes. nih.gov Studies on the thermal decomposition of such hydroperoxides confirm the generation of a range of aldehydes, with the specific structure depending on the precursor fatty acid and the position of the initial hydroperoxide group. nih.govresearchgate.net

The presence of this compound's shorter-chain analogue, (2E,4E)-2,4-decadienal, in cooking oil fumes and deep-fried foods is well-documented, highlighting the significance of thermal degradation of cooking oils as a primary formation pathway. nih.govmdpi.com

Interactions with Maillard Reaction Products and Amino Acids

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is responsible for the browning and flavor development in cooked foods. Lipid degradation products, such as this compound, can interact with the components and products of the Maillard reaction.

Research has shown that aldehydes derived from lipid oxidation can participate in Strecker-type degradation reactions with amino acids. The Strecker degradation, a key part of the Maillard reaction, involves the reaction of an amino acid with an α-dicarbonyl compound, leading to the formation of a "Strecker aldehyde" with one less carbon atom than the original amino acid. futurelearn.combrewingforward.comresearchgate.netreading.ac.uk Lipid oxidation products, including α,β-unsaturated aldehydes, can also induce this degradation. For example, the reaction of 4,5-epoxy-2-alkenals (derived from lipid oxidation) with phenylalanine has been shown to produce the Strecker aldehyde phenylacetaldehyde. nih.gov Similarly, (2E,4E)-decadienal has been observed to react with amino acids, leading to a decrease in its concentration and the formation of heterocyclic aroma compounds. researchgate.net This suggests that this compound can be consumed during the Maillard reaction, acting as a precursor for other flavor compounds. researchgate.net

These interactions demonstrate a significant link between lipid oxidation and the Maillard reaction, where aldehydes like this compound act as reactive intermediates, influencing the final flavor and chemical composition of thermally processed foods.

Microbial and Fungal Biogenesis of this compound

Microorganisms, including bacteria, fungi, and microalgae, are capable of producing a wide array of volatile organic compounds, including aldehydes. The biogenesis of this compound and its analogues has been identified in several microbial and fungal species.

While direct evidence for the biosynthesis of this compound by fungi is not extensively documented, fungi are known to produce a variety of aldehydes. nih.govnih.govresearchgate.netresearchgate.net The closely related compound, trans,trans-2,4-decadienal (B140250), has been identified as a metabolite in the yeast Saccharomyces cerevisiae and has been reported in Streptomyces. nih.gov Fungal pathways for aldehyde synthesis often involve the action of carboxylate reductases, which convert carboxylic acids to aldehydes. researchgate.net

Production by Diatoms and Other Microorganisms

Diatoms, a major group of microalgae, are well-known producers of a class of compounds called polyunsaturated aldehydes (PUAs), which includes this compound and its more commonly studied C8 and C10 counterparts. researchgate.netresearchgate.net The production of these aldehydes is a wound-activated defense mechanism. researchgate.net When diatom cells are damaged, for instance by grazing zooplankton, polyunsaturated fatty acids are released from the cell membranes. researchgate.net

These fatty acids are then acted upon by a cascade of enzymes, primarily lipoxygenases and hydroperoxide lyases. researchgate.net This enzymatic process leads to the rapid formation of PUAs. The specific aldehyde produced depends on the precursor fatty acid available in the diatom species. For example, the biosynthesis of (2E,4E)-decadienal in the brown alga Saccharina angustata proceeds from arachidonic acid. researchgate.net This general pathway is considered responsible for the production of the broader family of 2,4-alkadienals in various microalgae.

The table below summarizes key findings on PUA production in diatoms.

| Diatom Species | Precursor Fatty Acid | Produced Aldehyde(s) | Reference |

| Saccharina angustata | Arachidonic Acid, Linoleic Acid | (2E,4E)-decadienal, (2E,4Z)-decadienal | researchgate.net |

| Moss Calymperes palisotii | Arachidonic Acid, Linoleic Acid | (2E,4E)-decadienal | researchgate.net |

Occurrence in Specific Biological Extracts

This compound has been identified in a variety of biological extracts, primarily from food sources. Its presence is often associated with the processing or degradation of lipids.

Databases of chemical compounds found in food and biological systems have reported the detection of this compound, although not always quantified, in several food categories. These include fats and oils, herbs and spices, milk and milk products, and potatoes (Solanum tuberosum). hmdb.ca More specific occurrences have been noted in plant extracts such as angelica seed oil and coriander leaf. thegoodscentscompany.com

The related C10 compound, (2E,4E)-2,4-decadienal, is more widely reported and is a known flavor component in many cooked foods, including butter, cooked beef, fish, potato chips, and roasted peanuts. mdpi.comthegoodscentscompany.comthegoodscentscompany.com The presence of these aldehydes in meat is a result of the thermal oxidation of fatty acids present in the tissue.

The following table lists some of the specific biological sources where this compound and its C10 analogue have been identified.

| Compound | Biological Source/Extract | Reference |

| This compound | Fats and oils | hmdb.ca |

| This compound | Herbs and spices | hmdb.ca |

| This compound | Milk and milk products | hmdb.ca |

| This compound | Potato (Solanum tuberosum) | hmdb.ca |

| This compound | Angelica seed oil | thegoodscentscompany.com |

| This compound | Coriander leaf | thegoodscentscompany.com |

| (2E,4E)-2,4-Decadienal | Butter | mdpi.com |

| (2E,4E)-2,4-Decadienal | Cooked beef | mdpi.comthegoodscentscompany.com |

| (2E,4E)-2,4-Decadienal | Fish | mdpi.com |

| (2E,4E)-2,4-Decadienal | Potato chips | mdpi.com |

| (2E,4E)-2,4-Decadienal | Roasted peanuts | mdpi.com |

Metabolic Transformations and Degradation of 2e,4e 2,4 Dodecadienal

Mammalian Biotransformation Pathways of (2E,4E)-2,4-Dodecadienal

In mammals, this compound, a product of lipid peroxidation, undergoes several key metabolic transformations. xcessbio.comchemsrc.commedchemexpress.cn These pathways primarily involve oxidation, conjugation with glutathione (B108866), and reduction to its corresponding alcohol.

One of the primary metabolic routes for this compound in mammals is its oxidation to a carboxylic acid derivative. xcessbio.comchemsrc.commedchemexpress.cn This biotransformation is catalyzed by aldehyde dehydrogenases, particularly mitochondrial aldehyde dehydrogenases. researchgate.net The resulting product is (2E,4E)-2,4-dodecadienoic acid. This oxidation process has been observed in liver cells. xcessbio.comchemsrc.commedchemexpress.cn

Another significant pathway involves the conjugation of this compound with glutathione (GSH). xcessbio.comchemsrc.commedchemexpress.cn This process is a crucial detoxification mechanism. Following conjugation, the compound undergoes further metabolism, which includes the breakdown of the glutathione conjugate and reduction of the aldehyde group. xcessbio.comchemsrc.commedchemexpress.cn This series of reactions ultimately leads to the formation of cysteine-conjugated 2,4-dodecadien-1-ol. ebi.ac.uk This metabolite has been identified in both liver and lung cells and can serve as a biomarker for exposure to the parent aldehyde. xcessbio.comchemsrc.comebi.ac.uk

The aldehyde group of this compound can also be reduced to form the corresponding alcohol, (2E,4E)-2,4-dodecadien-1-ol. xcessbio.comchemsrc.commedchemexpress.cn This reduction is part of the metabolic cascade that can follow glutathione conjugation. xcessbio.comchemsrc.commedchemexpress.cn The conversion of the aldehyde to an alcohol is a key step in its detoxification and subsequent excretion.

Chemical Degradation Pathways of this compound in Complex Matrices

This compound, a reactive α,β-unsaturated aldehyde, is susceptible to various chemical transformations, particularly within the complex environment of food and biological systems. Its degradation is a key factor in the evolution of flavor and aroma profiles, especially in products containing lipids. The primary pathways for its chemical breakdown include retro-aldol condensation reactions and degradation induced by environmental and storage factors.

Retro-Aldol Condensation Reactions

The retro-aldol condensation is a significant degradation pathway for 2,4-alkadienals. Detailed studies on the closely related and well-researched analogue, (2E,4E)-2,4-decadienal, provide a model for understanding the degradation of this compound. This reaction series is mediated by water and involves the hydration of the α,β-double bond, followed by a retro-aldol cleavage.

The process begins with the addition of a water molecule across the double bond, which is then followed by the cleavage of the carbon-carbon bond, resulting in the formation of smaller, more volatile aldehydes. For (2E,4E)-2,4-decadienal, this reaction yields (E)-2-octenal and ethanal. researchgate.net The resulting (E)-2-octenal can undergo a similar degradation process to form hexanal (B45976) and another molecule of ethanal. researchgate.netgoogle.com This reaction cascade is a notable contributor to the development of stale flavors in fried foods during storage. google.com

By analogy, the retro-aldol degradation of this compound is predicted to proceed through a similar mechanism, as illustrated in the table below.

| Precursor Compound | Key Reaction Type | Primary Degradation Products (Predicted) | Secondary Degradation Products (Predicted) |

| This compound | Water-mediated hydration followed by Retro-Aldol Condensation | (E)-2-Decenal and Ethanal | Octanal (B89490) and Ethanal (from (E)-2-Decenal degradation) |

This table is based on the established degradation pathway of (2E,4E)-2,4-decadienal.

Research indicates that the rate of this retro-aldol degradation is significantly accelerated by heat. researchgate.netgoogle.com However, the reaction proceeds independently of the presence of oxygen. google.com In food systems, amino acids can also play a role in catalyzing the degradation of these aldehydes. researchgate.net

Environmental and Storage-Induced Degradation Processes

This compound is a known product of lipid peroxidation, particularly from the breakdown of omega-6 fatty acids like linoleic acid, which is common during the heating of oils and subsequent storage of food products. mdpi.com Its stability is therefore highly dependent on storage conditions. Factors such as temperature, light exposure, and the presence of oxygen can significantly influence its degradation and the formation of off-flavors.

Studies on oils containing similar lipid oxidation products show that storage conditions have a profound impact on the stability of volatile aldehydes. pharmaffiliates.com The degradation of these compounds is often part of a complex series of oxidative reactions.

Key Factors Influencing Storage-Induced Degradation:

Temperature: Elevated temperatures accelerate the rate of degradation reactions, including oxidation and retro-aldol condensation. google.comresearchgate.net For instance, storing almonds at higher temperatures (37°C) leads to a greater increase in the concentration of aroma compounds, including degradation products, compared to storage at lower temperatures (4°C). core.ac.uk

Oxygen: The presence of oxygen is a critical factor for autoxidation. It can lead to the formation of hydroperoxides which then break down into a variety of secondary volatile compounds, including smaller aldehydes and ketones. pharmaffiliates.com

Light: Exposure to light, particularly UV irradiation, can promote photo-oxidation, a process that generates free radicals and accelerates the breakdown of unsaturated compounds like this compound. pharmaffiliates.com This can lead to a significant loss of desired flavor compounds and the generation of undesirable ones.

The interplay of these factors can lead to a complex and evolving profile of volatile compounds over time.

| Storage Factor | General Effect on this compound | Resulting Products/Outcome |

| Elevated Temperature | Accelerates degradation rates | Increased formation of smaller aldehydes (e.g., octanal, hexanal) via retro-aldol condensation and other thermal degradation pathways. google.comresearchgate.net |

| Oxygen Exposure | Promotes oxidative degradation (autoxidation) | Formation of hydroperoxides and subsequent cleavage to secondary oxidation products. pharmaffiliates.com |

| Light (UV) Exposure | Initiates and accelerates photo-oxidation | Generation of free radicals, leading to rapid degradation and changes in flavor profile. pharmaffiliates.com |

Proper management of storage conditions, such as refrigeration, exclusion of oxygen (e.g., vacuum packaging or inert atmosphere), and protection from light, is crucial for minimizing the degradation of this compound and preserving the desired sensory characteristics of food products.

Biological Activities and Cellular Mechanisms of 2e,4e 2,4 Dodecadienal

Cytotoxic and Genotoxic Effects of (2E,4E)-2,4-Dodecadienal

There is currently a lack of specific studies investigating the formation of DNA adducts following exposure to this compound and the associated carcinogenic risk.

Scientific literature detailing the effects of this compound on the processes of DNA replication and mitosis is not available.

Cellular Stress Responses Elicited by this compound

There are no specific research findings available that describe how this compound may induce mitochondrial dysfunction or perturb cellular bioenergetics.

Detailed studies on the capacity of this compound to induce oxidative stress and promote the production of reactive oxygen species (ROS) have not been identified.

The mechanisms by which this compound might induce apoptosis, or programmed cell death, are not documented in available scientific research.

Modulation of Cell Signaling and Function by this compound

Effects on Cellular Membrane Integrity and Enzyme Activity

There is no specific information available in the searched scientific literature detailing the effects of this compound on cellular membrane integrity or enzyme activity.

Influence on Cell Proliferation and Cytokine Production

Research specifically investigating the influence of this compound on cell proliferation and the production of cytokines could not be found in the available literature.

Role of Nitric Oxide Accumulation in this compound Action

There is no available research describing the role of nitric oxide accumulation as a mechanism of action for this compound.

Antimicrobial and Nematicidal Properties of this compound

Efficacy Against Bacterial Pathogens

Specific studies detailing the efficacy of this compound against bacterial pathogens are not present in the reviewed literature.

Activity Against Fungal Microorganisms

Information regarding the specific activity of this compound against fungal microorganisms is not available in the searched scientific databases.

Based on a thorough review of available scientific literature, there is currently insufficient data to provide a detailed article on the nematicidal and antioxidant activities specifically for the compound This compound .

Research in these biological areas has extensively focused on a structurally similar, but different, compound: (2E,4E)-2,4-Decadienal, a 10-carbon aldehyde. The nematicidal and antioxidant properties described in numerous studies are attributed to this C10 compound, not the C12 compound specified in the request.

Consequently, the requested article outline cannot be fulfilled with scientifically accurate information pertaining solely to this compound at this time. Information on this compound is primarily limited to its chemical and physical properties, with a notable absence of published research on its specific biological activities against plant parasites or its antioxidant mechanisms.

Report on this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the ecological and environmental dynamics of the chemical compound This compound within the precise contexts requested by the provided outline.

The majority of published research in this domain focuses extensively on a related, but chemically distinct, compound: (2E,4E)-2,4-Decadienal . This C10 aldehyde, a well-documented polyunsaturated aldehyde (PUA) produced by diatoms, is the subject of numerous studies regarding its role in algal interactions, biofilm formation, and community influence.

Conversely, specific research detailing the secretion of this compound (a C12 aldehyde) by diatoms, its effects on benthic communities, diatom motility, biofilm composition, or its role in plant defense mechanisms could not be located in the current body of scientific literature.

While some studies on the volatile compounds of the marine cyanolichen Lichina pygmaea mention "(2E,4E)-2,4 decadienal" mdpi.comresearchgate.netnih.gov, the associated data and context within these papers strongly indicate they are referring to the C10 compound, (2E,4E)-2,4-Decadienal, which is commonly produced by microalgae. mdpi.com

Due to the strict requirement to focus solely on this compound and not introduce information outside the explicit scope, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Substituting data from the more thoroughly researched (2E,4E)-2,4-Decadienal would be misleading and scientifically imprecise.

Therefore, the requested article cannot be generated at this time. Further research is required within the scientific community to elucidate the specific ecological and environmental roles of this compound.

Ecological and Environmental Dynamics of 2e,4e 2,4 Dodecadienal

Environmental Fate and Remediation Strategies for (2E,4E)-2,4-Dodecadienal

The environmental persistence and removal of this compound and structurally similar compounds are critical areas of study due to their presence as byproducts of lipid peroxidation. Research into its degradation pathways and effective remediation techniques provides insight into managing its environmental impact. Much of the available research has focused on the closely related and structurally similar compound, (2E,4E)-2,4-decadienal.

Degradation in Aquatic and Terrestrial Systems

The breakdown of unsaturated aldehydes like this compound in the environment can occur through various physical and biological processes. Studies on analogous compounds provide a model for understanding these degradation pathways.

In aquatic environments, a significant degradation pathway for the related compound (2E,4E)-2,4-decadienal is a water-mediated retro-aldol condensation reaction. nih.gov This chemical process breaks the larger aldehyde into smaller, more volatile compounds. The degradation of (2E,4E)-2,4-decadienal through this reaction yields 2-octenal (B7820987) and ethanal. nih.gov Subsequently, the 2-octenal can further degrade into hexanal (B45976) and another molecule of ethanal. nih.gov This reaction is notably independent of oxygen but is significantly accelerated by the presence of heat. nih.gov

Biological degradation, particularly through microbial metabolism, also plays a crucial role in the fate of these compounds. Certain microorganisms can effectively metabolize unsaturated aldehydes. For instance, heterofermentative lactobacilli and the baker's yeast Saccharomyces cerevisiae have been shown to reduce the concentrations of (2E,4E)-2,4-decadienal. ebi.ac.uk These microorganisms employ different metabolic routes. Lactobacillus sanfranciscensis, a heterofermentative bacterium, reduces the aldehyde group to the corresponding unsaturated alcohol. researchgate.net In contrast, Saccharomyces cerevisiae is capable of reducing both the aldehyde functional group and the carbon-carbon double bonds, which results in the formation of saturated alcohols. researchgate.net

Table 1: Degradation Pathways and Products of (2E,4E)-2,4-Decadienal

| Degradation Pathway | Mediating Factor | Key Products | Reference |

|---|---|---|---|

| Retro-Aldol Condensation | Water, Heat | 2-Octenal, Ethanal, Hexanal | nih.gov |

| Microbial Metabolism | Lactobacillus sanfranciscensis | Unsaturated Alcohols | researchgate.net |

Adsorption and Removal Methodologies from Water Sources

Effective removal of this compound and similar odorous aldehydes from water is essential for water quality management. Adsorption has proven to be a highly effective method for this purpose. mdpi.com

Powdered activated carbon (PAC) is a widely investigated adsorbent for removing fishy odorants like trans,trans-2,4-decadienal (B140250) (DDE) from water. ebi.ac.uk Studies have shown that DDE is more readily removed by PAC compared to other similar aldehydes like trans,trans-2,4-heptadienal. ebi.ac.uk The adsorption kinetics can be well-described by both pseudo-first-order and pseudo-second-order models, while the equilibrium data fits well with Freundlich and Modified Freundlich isotherms. ebi.ac.uk However, the presence of natural organic matter (NOM) in the water can hinder the adsorption process, with the fraction having a molecular weight of less than 1k Dalton causing the most significant impairment. ebi.ac.uk While some studies show moderate adsorption capacities, others have reported values as high as 240–260 mg/g for the adsorption of (2E,4E)-deca-2,4-dienal on activated carbon from a pure solution. mdpi.com

Beyond activated carbon, a range of other hydrophobic adsorbents have been screened for their efficacy. In a study examining 17 different hydrophobic adsorbents, the highest binding capacity for (2E,4E)-deca-2,4-dienal was found to be approximately 33 mg/g. mdpi.com The polymeric adsorbent AmberLite FPX66 was identified as a particularly effective material, showing a high selectivity for the aldehyde. mdpi.comresearchgate.net For the purpose of recovery after adsorption, ethanol (B145695) has been identified as a suitable desorption agent, with 96% ethanol being an optimal choice for eluting the compound from the adsorbent. mdpi.com

In addition to adsorption, other water treatment processes have been shown to be effective. Aluminum sulphate coagulation, when combined with conventional gravity sedimentation or dissolved air flotation, can effectively remove (2E,4E)-deca-2,4-dienal from natural waters. mdpi.com

Table 2: Adsorption Methodologies for (2E,4E)-2,4-Decadienal Removal from Water

| Adsorbent/Method | Adsorption Capacity / Finding | Reference |

|---|---|---|

| Powdered Activated Carbon (PAC) | Readily removes DDE; adsorption is hindered by Natural Organic Matter (NOM). ebi.ac.uk Adsorption capacity of 240-260 mg/g from pure solution. | mdpi.comebi.ac.uk |

| Hydrophobic Adsorbents (Screening of 17 types) | Highest binding capacity observed was ~33 mg/g. | mdpi.com |

| AmberLite FPX66 | Best performing adsorbent with a selectivity ratio of 6 for 2,4-DDAL. researchgate.net Adsorption capacity of ~30 mg/g. | mdpi.comresearchgate.net |

Advanced Analytical Methodologies for the Study of 2e,4e 2,4 Dodecadienal

Chromatographic Techniques for Separation and Quantification of (2E,4E)-2,4-Dodecadienal

Chromatography is a cornerstone for isolating this compound from complex matrices. Gas and liquid chromatography are the most prevalent methods, each offering distinct advantages for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. semanticscholar.org This technique separates compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification using mass spectrometry. nih.gov

In the analysis of this compound, GC-MS is frequently used to identify and quantify its presence in various samples, including food products and biological specimens. ebi.ac.uk For instance, it has been instrumental in determining the volatile organic compounds in the algal biomass and the surrounding medium, where (2E,4E)-decadienal was identified as a significant component. researchgate.net The technique's high sensitivity and specificity make it ideal for detecting trace amounts of the compound. nih.gov Headspace GC-MS, a variation of the method, is particularly useful for analyzing volatile aldehydes in samples without the need for prior derivatization. semanticscholar.org

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | DB-1 or CBP-5 | |

| Carrier Gas | Helium or Hydrogen | mdpi.com |

| Injection Mode | Split or Splitless | mdpi.com |

| Temperature Program | Varied based on sample matrix | researchgate.net |

| MS Detector | Electron Ionization (EI) | nih.gov |

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase Methods

High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds that are not easily volatilized. nih.gov For aldehydes like this compound, reversed-phase HPLC is commonly employed. sielc.com This method separates molecules based on their hydrophobicity.

A significant challenge in analyzing aldehydes with HPLC is their lack of a strong chromophore for UV detection. To overcome this, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often performed. nih.gov This reaction produces a stable, colored derivative that can be easily detected. This approach has been successfully used to determine the levels of (2E,4E)-deca-2,4-dienal in edible oils as an indicator of lipid oxidation. mdpi.comresearchgate.net

Table 2: HPLC Conditions for this compound Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C18 | sielc.com |

| Mobile Phase | Acetonitrile/Water gradient | sielc.com |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) | nih.gov |

| Detection | UV or Diode Array Detector (DAD) | nih.gov |

Spectrometric Approaches for Structural Elucidation and Metabolite Identification

Mass spectrometry plays a pivotal role in confirming the structure of this compound and identifying its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become indispensable in metabolomics research. nih.gov It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov

This method has been crucial in identifying metabolites of (2E,4E)-deca-2,4-dienal in biological samples. ebi.ac.ukchemsrc.com For example, a study using LC-MS/MS identified two key metabolites in the urine of mice that were orally administered the compound: 2,4-decadienoic acid and cysteine-conjugated 2,4-decadien-1-ol. ebi.ac.ukchemsrc.com This level of detail is essential for understanding the biotransformation and potential biological effects of this compound.

Mass Spectrometry (MS) for Characterization

Mass spectrometry, in general, provides detailed structural information about molecules by measuring their mass-to-charge ratio. nih.gov It is a fundamental tool for the characterization of aldehydes. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which aids in the unambiguous identification of compounds. nih.gov The development of sophisticated mass spectrometers continues to enhance the ability to study the "aldehydome," the complete set of aldehydes in a biological system. nih.gov

Emerging and Hybrid Techniques for this compound Analysis

The field of analytical chemistry is continuously evolving, with new and improved methods emerging for the analysis of challenging compounds like aldehydes. numberanalytics.com

One area of development is in chemical derivatization techniques coupled with chromatography-mass spectrometry. nih.gov These methods aim to improve the sensitivity and accuracy of aldehyde analysis in complex samples. nih.gov Another emerging trend is the use of green chemistry principles in analytical methods, such as employing renewable resources and environmentally friendly catalysts. numberanalytics.com

Furthermore, techniques like dual-membrane-assisted charge tagging and nano-electrospray ionization mass spectrometry (nanoESI-MS) are being developed for the rapid and highly sensitive detection of aldehydes in gas-phase samples, such as exhaled breath. acs.org These advancements hold promise for future applications in areas like disease diagnosis through biomarker discovery. acs.org

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) has emerged as a powerful tool for the analysis of volatile organic compounds (VOCs) like this compound. This technique combines the high separation capability of gas chromatography with the rapid and sensitive detection of ion mobility spectrometry. mdpi.commdpi.comfrontiersin.org GC-IMS is particularly advantageous due to its ability to perform analyses with minimal sample pretreatment, its high sensitivity, and its fast analysis times. mdpi.comfrontiersin.org

The system operates by first separating volatile compounds in a sample using a GC column. imspex.com The separated compounds then enter the IMS drift tube, where they are ionized and separated based on their mobility through a drift gas under the influence of an electric field. chromatographyonline.com This dual separation provides a two-dimensional spectrum (GC retention time vs. IMS drift time), enhancing the resolution and identification of compounds, even in complex matrices. chromatographyonline.com

GC-IMS is well-suited for detecting polar and medium-polar compounds, including aldehydes, often without the need for sample enrichment steps like solid-phase microextraction (SPME) that are typically required for GC-Mass Spectrometry (GC-MS). chromatographyonline.com The instrument's sensitivity is a key feature, allowing for the detection of trace amounts of analytes. chromatographyonline.com However, it's important to avoid oversaturating the IMS cell with high analyte concentrations to maintain a linear detector response. chromatographyonline.com While GC-IMS is highly sensitive to compounds with high proton affinity, such as aldehydes and ketones, its sensitivity is lower for molecules with low proton affinities, like alkanes. chromatographyonline.com

Recent applications of GC-IMS include the characterization of volatile flavor compounds in food products, where it has been used to identify numerous aldehydes, ketones, and alcohols. mdpi.commdpi.comfrontiersin.org For instance, in a study on chicken, GC-IMS identified 54 VOC peaks, with 43 being identified, including 22 aldehydes. mdpi.com The operational parameters for such analyses are critical and typically involve specific GC columns (e.g., MXT-5), carrier gases (e.g., nitrogen), and defined temperature programs for both the GC and the IMS detector. mdpi.com

Advanced Sample Preparation and Derivatization Strategies

The direct analysis of aldehydes like this compound can be challenging due to their volatility and reactivity. jasco-global.com To overcome these issues, various sample preparation and derivatization techniques are employed to enhance their stability, improve chromatographic retention, and increase detection sensitivity. researchgate.net

Common Derivatization Reagents:

2,4-Dinitrophenylhydrazine (DNPH): This is a widely used reagent for the derivatization of aldehydes and ketones. researchgate.netjascoinc.com The reaction forms stable dinitrophenylhydrazone derivatives, which can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection. researchgate.net This method has been applied to various sample types, including environmental and food samples. researchgate.net

Pentafluorobenzylhydroxylamine (PFBHA): PFBHA is another effective derivatization agent that reacts with aldehydes to form stable oximes. This method is particularly useful for trapping volatile aldehydes in aqueous phases and is compatible with GC-MS analysis.

D-cysteine: A simple and rapid derivatization method using D-cysteine has been developed for the determination of aldehydes by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The reaction forms thiazolidine-4-carboxylic acid derivatives under mild conditions (e.g., 10 minutes at 50°C and pH 7.0). nih.gov

1,3-Cyclohexanedione: This reagent is used in post-column derivatization for HPLC analysis with fluorescence detection. jasco-global.comjascoinc.com This method avoids complex pre-treatment of samples. jascoinc.com

Sample Preparation Techniques:

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique often coupled with GC-MS for the analysis of volatile compounds. It is a common technique for isolating aldehydes from various matrices.

Adsorption on Hydrophobic Adsorbents: In biocatalytic reaction mixtures, (2E,4E)-deca-2,4-dienal has been separated from by-products using hydrophobic adsorbents like AmberLite FPX66. mdpi.comresearchgate.net The process involves selective adsorption and subsequent elution with a suitable solvent, such as ethanol (B145695). mdpi.comresearchgate.net

Table 1: Comparison of Derivatization Reagents for Aldehyde Analysis

| Reagent | Reaction Product | Analytical Technique | Key Advantages |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Dinitrophenylhydrazone | HPLC-UV, LC-MS | Widely used, stable derivatives researchgate.net |

| Pentafluorobenzylhydroxylamine (PFBHA) | Oxime | GC-MS | Robust, suitable for trapping volatile aldehydes |

| D-cysteine | Thiazolidine-4-carboxylic acid | LC-MS/MS | Simple, rapid, mild conditions nih.gov |

| 1,3-Cyclohexanedione | Fluorescent derivative | HPLC-Fluorescence | Post-column method, no complex pretreatment jasco-global.comjascoinc.com |

Bioanalytical Assays for Assessing this compound Bioactivity

This compound is a lipid peroxidation product that can exhibit cytotoxic effects. nih.gov Various bioanalytical assays are used to assess its biological activity and impact on cellular processes.

One key area of investigation is its effect on cell viability and cytotoxicity. A common method to assess cytotoxicity is the lactate (B86563) dehydrogenase (LDH) release assay. nih.gov This assay measures the amount of LDH released from damaged cells into the surrounding medium, which serves as an indicator of cell membrane disruption and necrosis. nih.gov For example, studies have shown that (2E,4E)-deca-2,4-dienal (a related aldehyde) at a concentration of 50 µM can induce a significant (48%) leakage of LDH from human vascular smooth muscle cells after 24 hours of exposure, suggesting a necrotic effect rather than programmed cell death (apoptosis), as confirmed by the absence of DNA laddering. nih.gov

Further bioassays investigate the impact of these aldehydes on gene expression. Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) can be used to measure changes in the mRNA levels of genes involved in cell death regulation, such as p53 and c-myc. nih.gov A decreased expression of these genes has been observed following exposure to (2E,4E)-deca-2,4-dienal. nih.gov

Inhibition of phagocytosis is another bioassay used to determine the bioactivity of these compounds. biologists.com For instance, (2E,4E)-decadienal has been shown to inhibit phagocytosis in a dose-dependent manner in the haemocytes of marine invertebrates. biologists.com

The biological activity of this compound and related aldehydes has also been tested against various organisms, including bacteria, fungi, and marine invertebrates, to understand their broader ecological impact. biologists.com These assays often measure growth inhibition or other toxic effects.

Table 2: Bioanalytical Assays for (2E,4E)-2,4-Dienal Bioactivity

| Assay | Endpoint Measured | Biological Implication |

|---|---|---|

| Lactate Dehydrogenase (LDH) Release | LDH leakage into cell culture medium | Cell membrane damage, cytotoxicity, necrosis nih.gov |

| DNA Fragmentation Analysis | Presence of DNA laddering | Apoptosis (programmed cell death) nih.gov |

| Reverse Transcriptase-PCR (RT-PCR) | mRNA expression levels of specific genes (e.g., p53, c-myc) | Regulation of cell death pathways nih.gov |

| Phagocytosis Inhibition Assay | Reduction in phagocytic activity of immune cells | Immunotoxicity biologists.com |

Synthetic Chemistry and Chemical Reactivity of 2e,4e 2,4 Dodecadienal

Targeted Synthetic Routes and Precursors for (2E,4E)-2,4-Dodecadienal

The synthesis of this compound, a conjugated aldehyde, can be achieved through several established organic chemistry methodologies. These routes primarily focus on the stereoselective formation of the E,E-configured diene system and the introduction of the aldehyde functionality.

Wittig Reaction and Related Olefination Methodologies

Olefination reactions are a cornerstone for the synthesis of alkenes, and the Wittig reaction, along with its modifications, provides a powerful tool for the construction of the carbon-carbon double bonds in this compound. nih.gov

A plausible and commonly employed strategy involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, a convergent approach can be envisioned where the 12-carbon backbone is assembled through the coupling of two smaller fragments. One common approach is the reaction of octanal (B89490) with a C4-phosphorus ylide.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, is particularly well-suited for the synthesis of (E)-alkenes with high stereoselectivity. wikipedia.orgnrochemistry.comalfa-chemistry.com This reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylide, allowing for milder reaction conditions and easier purification as the phosphate (B84403) byproducts are water-soluble. wikipedia.org

A potential HWE-based synthesis of this compound could involve the reaction of a stabilized phosphonate, such as triethyl 4-phosphonocrotonate, with octanal. The phosphonate carbanion is generated by treatment with a base like sodium hydride (NaH). The subsequent reaction with octanal would form the desired this compound skeleton.

Table 1: Plausible Precursors for Olefination Routes to this compound

| Olefination Method | Carbonyl Precursor | Phosphorus Reagent Precursor |

|---|---|---|

| Wittig Reaction | Octanal | (Triphenylphosphoranylidene)acetaldehyde |

| Horner-Wadsworth-Emmons | Octanal | Triethyl 4-phosphonocrotonate |

Oxidation of Corresponding Alcohols

The oxidation of the corresponding primary alcohol, (2E,4E)-2,4-dodecadien-1-ol, provides a direct and efficient route to this compound. The key challenge in this transformation is the selective oxidation of the alcohol to the aldehyde without affecting the sensitive conjugated double bonds or causing over-oxidation to a carboxylic acid.

Pyridinium chlorochromate (PCC) is a widely used reagent for this purpose. nih.govchemrxiv.orgwikipedia.org Developed by E.J. Corey and William Suggs, PCC is a milder oxidizing agent compared to other chromium-based reagents like Jones reagent, and it is particularly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. youtube.com The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (DCM), to prevent the formation of the aldehyde hydrate, which could be further oxidized. wikipedia.org

The reaction mechanism involves the formation of a chromate (B82759) ester from the alcohol and PCC. A subsequent elimination reaction, often facilitated by the pyridine (B92270) acting as a base, leads to the formation of the carbon-oxygen double bond of the aldehyde. wikipedia.org

Biocatalytic Production of this compound

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for the production of flavor and fragrance compounds like this compound. These processes often utilize whole-cell systems or isolated enzymes to convert renewable feedstocks into valuable chemicals under mild conditions. nih.govmdpi.comchemrxiv.org

Enzymatic Conversion of Fatty Acid Substrates

The biosynthesis of many volatile aldehydes in plants occurs through the lipoxygenase (LOX) pathway. wikipedia.orgresearchgate.net This pathway involves the sequential action of two key enzymes: lipoxygenase and hydroperoxide lyase (HPL). researchgate.net Polyunsaturated fatty acids, such as linoleic acid and linolenic acid, serve as the primary substrates for this enzymatic cascade. mdpi.com

Lipoxygenase catalyzes the dioxygenation of the fatty acid to form a fatty acid hydroperoxide. mdpi.com Subsequently, hydroperoxide lyase cleaves the carbon-carbon bond adjacent to the hydroperoxide group, yielding a shorter-chain aldehyde and an oxo-acid. researchgate.net The production of C6 and C9 aldehydes from C18 fatty acids is well-documented. researchgate.net The formation of a C12 aldehyde like this compound likely proceeds through a similar mechanism, potentially involving the cleavage of a hydroperoxide formed at a different position on the fatty acid backbone or the use of a longer-chain polyunsaturated fatty acid as a substrate. For instance, the cleavage of a 13-hydroperoxide of a C18 fatty acid yields a C6 aldehyde and a C12 oxo-acid. researchgate.net It is conceivable that a different regiospecific HPL could cleave a fatty acid hydroperoxide to generate the C12 aldehyde directly.

Optimization of Bioreaction Conditions and Yield

The efficiency and economic viability of biocatalytic processes for aldehyde production are highly dependent on the optimization of various reaction parameters. nih.gov Key factors that influence the yield of this compound include enzyme stability, substrate and product inhibition, and cofactor regeneration, particularly when using whole-cell biocatalysts. researchgate.net

Enzyme Production and Stability: The expression levels and stability of the lipoxygenase and hydroperoxide lyase are critical. For recombinant systems, optimizing the expression host (e.g., E. coli or yeast) and fermentation conditions (temperature, pH, inducer concentration) can significantly increase the yield of active enzyme. mdpi.com Hydroperoxide lyase, being a cytochrome P450 enzyme, may require the addition of heme precursors to the culture medium for proper folding and activity. researchgate.net

Whole-Cell Biocatalysis: The use of whole-cell systems can offer advantages by providing a cellular environment that protects the enzymes and can facilitate cofactor regeneration. nih.govresearchgate.net However, the toxicity of the aldehyde product to the microbial cells is a major challenge that needs to be addressed, potentially through in-situ product removal techniques. researchgate.net

Chemical Derivatization and Reaction Mechanisms of this compound

The chemical reactivity of this compound is largely dictated by the presence of the conjugated α,β-unsaturated aldehyde functional group. This system provides multiple reactive sites for nucleophilic attack.

Michael Addition (Conjugate Addition): A characteristic reaction of α,β-unsaturated carbonyl compounds is the Michael addition, or 1,4-conjugate addition. organicchemistrydata.orgorganic-chemistry.org Nucleophiles can add to the β-carbon of the conjugated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. In the case of this compound, which is a dienal, nucleophilic attack can potentially occur at the β- or δ-position. The addition of soft nucleophiles, such as thiols, often proceeds via a Michael-type addition. researchgate.netacsgcipr.org The reaction is typically base-catalyzed, with the base deprotonating the thiol to form a more nucleophilic thiolate anion. mdpi.com

Derivatization for Analysis: The aldehyde functional group can be readily derivatized for analytical purposes, such as quantification by High-Performance Liquid Chromatography (HPLC). A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH) . nih.govd-nb.info DNPH reacts with the carbonyl group to form a stable, colored 2,4-dinitrophenylhydrazone derivative, which can be easily detected by UV-Vis spectroscopy. nih.govhitachi-hightech.com This method is widely used for the analysis of aldehydes in various matrices. The reaction is acid-catalyzed and results in the formation of E/Z isomers of the hydrazone, which can be separated chromatographically. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2E,4E)-2,4-dodecadien-1-ol |

| Arachidonic acid |

| Dichloromethane |

| Linoleic acid |

| Linolenic acid |

| Octanal |

| Pyridinium chlorochromate |

| Sodium hydride |

| Triethyl 4-phosphonocrotonate |

| Triphenylphosphine |

Reduction to Dienols and Saturated Alcohols

The aldehyde functional group in this compound can be readily reduced to a primary alcohol. The presence of conjugated double bonds, however, allows for selective reduction of either the aldehyde, the alkenes, or both, depending on the reducing agent and reaction conditions.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are known to selectively reduce aldehydes and ketones over other functional groups like esters and, under mild conditions, isolated double bonds. youtube.comresearchgate.net The reduction of this compound with a mild reducing agent such as sodium borohydride is expected to yield the corresponding dienol, (2E,4E)-2,4-dodecadien-1-ol. This type of selective reduction preserves the conjugated diene system.

For the complete saturation of the molecule, including the reduction of both the aldehyde and the carbon-carbon double bonds to yield the saturated alcohol, dodecanol, more powerful reduction methods are required. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) with hydrogen gas (H₂), would be effective for the complete reduction of both the aldehyde and the conjugated diene system.

| Reducing Agent | Predicted Major Product | Functional Groups Reduced |

|---|---|---|

| Sodium Borohydride (NaBH₄) | (2E,4E)-2,4-Dodecadien-1-ol | Aldehyde |

| Hydrogen (H₂) with Palladium/Carbon (Pd/C) | Dodecanol | Aldehyde and C=C double bonds |

Adduct Formation with Biological Macromolecules (e.g., Cytochrome C)

The electrophilic nature of α,β-unsaturated aldehydes like this compound facilitates their reaction with nucleophilic residues in biological macromolecules, such as proteins. This covalent modification can alter the structure and function of the protein.

A study on the closely related compound, trans,trans-2,4-decadienal (B140250) (DDE), demonstrated its ability to form covalent adducts with cytochrome c. nih.gov The modification of cytochrome c by DDE was found to be dependent on time, pH, and the concentration of the aldehyde. nih.gov Mass spectrometry analysis revealed that specific amino acid residues in cytochrome c were modified by DDE, including histidine and lysine (B10760008) residues. nih.gov These modifications can lead to structural changes in the protein, such as the opening of the heme crevice. nih.gov

Given the structural similarity, this compound is expected to exhibit similar reactivity towards nucleophilic amino acid side chains. The primary mechanism for this adduction is likely Michael addition, where nucleophilic residues like cysteine, histidine, and lysine attack the electrophilic β-carbon of the conjugated system. researchgate.net

| Modified Amino Acid Residue | Position in Cytochrome C |

|---|---|

| Histidine | 33 |

| Lysine | 39 |

| Lysine | 72 |

| Lysine | 100 |

Electrophilic Reactivity and Nucleophilic Additions

The conjugated system of this compound results in two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the carbon at the 4-position (C4). libretexts.orglibretexts.org Nucleophilic attack at the carbonyl carbon is known as a 1,2-addition, while attack at the C4 position is referred to as a 1,4-addition or conjugate addition (Michael addition). jove.comyoutube.com

The regioselectivity of the nucleophilic attack is largely determined by the nature of the nucleophile. libretexts.orgstackexchange.com

Hard nucleophiles , such as Grignard reagents and organolithium reagents, tend to favor the kinetically controlled 1,2-addition, attacking the more electrophilic carbonyl carbon to form a secondary alcohol after workup. libretexts.orgjove.com

Soft nucleophiles , such as organocuprates (Gilman reagents), thiols, and amines, generally favor the thermodynamically controlled 1,4-addition. libretexts.orgjove.comyoutube.com This reaction proceeds via attack at the β-carbon of the conjugated system, leading to the formation of an enolate intermediate which is then protonated to yield a saturated aldehyde at the 2 and 3 positions.

The electrophilic character of the β-carbon is a result of resonance delocalization of the electron-withdrawing effect of the carbonyl group across the conjugated π-system. libretexts.org

| Nucleophile Type | Example Reagent | Preferred Mode of Addition | Predicted Product Class |

|---|---|---|---|

| Hard Nucleophile | Grignard Reagent (R-MgBr) | 1,2-Addition | Secondary Allylic Dienol |

| Soft Nucleophile | Lithium Diorganocuprate (R₂CuLi) | 1,4-Addition (Conjugate Addition) | Substituted Aldehyde |

| Soft Nucleophile | Thiol (R-SH) | 1,4-Addition (Conjugate Addition) | Thioether Aldehyde |

| Soft Nucleophile | Amine (R-NH₂) | 1,4-Addition (Conjugate Addition) | Amino Aldehyde |

Role of 2e,4e 2,4 Dodecadienal As a Biomarker and Quality Indicator

Utility of (2E,4E)-2,4-Dodecadienal in Assessing Lipid Oxidation

This compound is a secondary product of the oxidative deterioration of polyunsaturated fatty acids, especially linoleic acid. As such, its quantification can be a reliable indicator of the extent of lipid oxidation in food systems, particularly in edible oils rich in these fatty acids medchemexpress.comnih.gov.

Correlation of this compound with Oxidation Indices in Heated Edible Oils

| Edible Oil | Oxidation Index | Coefficient of Determination (R²) |

|---|---|---|

| Sunflower Oil | Anisidine Value | 0.858 - 0.984 |

| Sunflower Oil | Total Oxidation Value | 0.876 - 0.986 |

| Corn Oil | Anisidine Value | 0.858 - 0.984 |

| Corn Oil | Total Oxidation Value | 0.876 - 0.986 |

The strong linear relationship between this compound and conventional oxidation indices underscores its potential to predict the oxidative state of edible oils nih.gov. During heating at 180°C, the level of this aldehyde was found to increase more rapidly than other aldehydes, including hexanal (B45976), which is a commonly used marker for lipid oxidation nih.gov. This rapid formation suggests that this compound can serve as an early indicator of oxidative deterioration in oils rich in linoleic acid nih.gov. Its utility as a predictive marker is particularly significant for the quality control of edible oils in the food industry, allowing for timely interventions to mitigate the effects of oxidation nih.gov.

This compound as a Flavor and Aroma Compound in Food Science

Beyond its role as an oxidation marker, this compound is a potent flavor and aroma compound that significantly influences the sensory perception of a wide array of food products nih.gov.

This compound is characterized by a complex flavor profile that varies with its concentration. At higher concentrations, it imparts a distinct fatty, deep-fried, or chicken-like aroma mdpi.comthegoodscentscompany.com. Conversely, at lower concentrations, it can contribute citrusy, orange, or grapefruit notes mdpi.comhmdb.cathegoodscentscompany.com. This compound has been identified as a key flavor component in a diverse range of foods, including:

Fats and Oils: It is a notable component in various vegetable oils such as canola, corn, cottonseed, olive, peanut, safflower, soybean, and sunflower oils, often associated with oxidized or heated oils nih.gov. It is also found in rancid butter researchgate.net.

Meat and Fish: this compound contributes to the flavor of cooked beef, lamb, and chicken, and has been identified in fish oils nih.govwikipedia.org.

Processed Foods: It is present in processed foods like potato chips, roasted peanuts, and fried foods mdpi.comwikipedia.org. Its presence has also been noted in canned asparagus and meat products, where it can be associated with spoilage odors nih.govresearchgate.net.

Dairy Products: This compound has been detected in milk and milk products hmdb.cafoodb.ca.

Other Foods: It has been identified in herbs and spices, potatoes, and pulses hmdb.cafoodb.ca.

Flavor Profile and Occurrence of this compound in Food Products

| Food Category | Specific Food Products | Associated Flavor/Aroma Notes |

|---|---|---|

| Fats and Oils | Vegetable oils (canola, corn, soybean, etc.), rancid butter | Fatty, oxidized, deep-fried |

| Meat and Fish | Cooked beef, lamb, chicken, fish oil | Fatty, chicken-like |

| Processed Foods | Potato chips, roasted peanuts, fried foods, canned asparagus | Deep-fried, spoilage (in some cases) |

| Dairy Products | Milk and milk products | Fatty |

| Other Foods | Herbs, spices, potatoes, pulses | Citrus, grapefruit (at low concentrations) |

The concentration of this compound in food is not static and can change significantly during processing and storage. It is a known byproduct of the peroxidation of polyunsaturated lipids, meaning its levels can increase during storage as fats and oils degrade mdpi.com. Heating oils during cooking is another major process that leads to the formation of this aldehyde mdpi.com.

Conversely, the concentration of this compound can also decrease during storage. One identified degradation pathway is through retro-aldol condensation reactions researchgate.net. This degradation can lead to the formation of other volatile compounds, such as 2-octenal (B7820987) and hexanal, further altering the flavor profile of the food product over time researchgate.net. These changes are of considerable importance in thermally processed foods and can contribute to the development of stale flavors in fried foods during storage researchgate.net.

Conclusion and Future Research Perspectives on 2e,4e 2,4 Dodecadienal

Summary of Key Academic Findings

Scientific investigation into (2E,4E)-2,4-Dodecadienal has primarily centered on its role as a flavor and aroma compound in various food products. It is recognized for its characteristic citrus, fatty, and grapefruit-like sensory notes.

The formation of this compound has been observed in model systems through an aldol (B89426) condensation reaction. Specifically, research has indicated that it can be formed from the reaction of acetaldehyde with 2-decenal. This finding provides a potential pathway for its generation during food processing and storage, particularly in lipid-containing foods where such precursor molecules are more likely to be present.

Below is a summary of key information regarding this compound:

| Property | Description |

| Chemical Classification | Medium-chain aldehyde |

| Sensory Profile | Citrus, fatty, grapefruit |

| Identified in | Fats and oils, milk and milk products, potatoes, pulses |

| Formation Pathway | Aldol condensation of acetaldehyde and 2-decenal |

Unresolved Questions and Emerging Research Frontiers

Despite its identification in various foods, a significant number of questions regarding this compound remain unanswered, paving the way for new research frontiers.

A primary area for future investigation is the complete elucidation of its biosynthetic pathways in different organisms. While a chemical formation route has been suggested, the enzymatic and metabolic pathways leading to its synthesis in plants and animals are not well understood. Research in this area could uncover novel enzymes and metabolic networks.

The ecological role of this compound is another significant unknown. While structurally similar compounds are known to act as insect pheromones or defense compounds, the specific ecological functions of this compound in the organisms in which it is found have yet to be explored.

Finally, the impact of food processing on the formation and degradation of this compound is an area ripe for investigation. Studies could focus on how different processing techniques, such as heating, fermentation, and storage, affect its concentration and, consequently, the flavor profile of the final product.

Potential for Novel Applications and Interdisciplinary Research

The unique sensory properties of this compound suggest potential for novel applications beyond its current role as a naturally occurring flavor compound.

In the food industry , a more profound understanding of its formation and sensory characteristics could lead to its targeted use as a flavor modulator. For instance, it could be used to enhance citrus and fatty notes in food and beverage products. Furthermore, knowledge of its formation pathways could be applied to control its development in foods to either enhance desirable flavors or mitigate off-flavors.

The structural similarities of this compound to known semiochemicals open up possibilities for its investigation in the field of pest management . Interdisciplinary research combining analytical chemistry, entomology, and chemical ecology could explore its potential as a pheromone or kairomone for attracting or repelling insect pests, potentially leading to the development of novel and sustainable pest control strategies.

Further interdisciplinary research could also explore its potential bioactivities . Collaboration between food chemists, biochemists, and pharmacologists could investigate any potential physiological effects of this compound, given that other lipid-derived aldehydes are known to have biological activities.

Q & A

Q. What analytical methods are recommended for detecting (2E,4E)-2,4-Dodecadienal in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods. GC-MS is suitable for volatile compounds, while LC-MS/MS offers higher sensitivity for trace amounts. Predicted spectra for this compound (e.g., retention indices, collision cross-sections) should be validated against experimental data to confirm detection . For food matrices, lipid extraction protocols must be optimized to minimize interference from co-eluting compounds like triglycerides.

Q. How can researchers synthesize this compound with high stereochemical purity?

The compound’s conjugated dienal structure requires controlled Wittig or Horner-Wadsworth-Emmons reactions. Key steps include:

Q. What are the challenges in quantifying this compound in biological samples?

Due to its low abundance and instability, quantification requires:

- Derivatization (e.g., with 2,4-dinitrophenylhydrazine) to enhance detectability.

- Internal standards (e.g., deuterated analogs) for calibration.

- Rigorous validation of extraction efficiency and matrix effects, as outlined in FDA bioanalytical guidelines .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from isomerization during storage or differences in assay conditions. A systematic approach includes:

- Repurifying the compound before testing to confirm geometric purity.

- Replicating assays under standardized conditions (e.g., pH, temperature).

- Comparing results with structurally similar aldehydes (e.g., (2E,4E)-2,4-decadienal) to identify structure-activity relationships .

Q. What experimental designs are optimal for studying this compound’s role as a potential biomarker?

- Hypothesis-driven cohorts : Compare samples from populations with/without exposure to foods containing the compound (e.g., citrus oils).

- Longitudinal studies : Track temporal changes in concentration and correlate with health outcomes.

- Multi-omics integration : Combine metabolomic data with transcriptomic/proteomic analyses to identify mechanistic pathways. Ensure statistical power by calculating sample sizes based on pilot data .

Q. How can researchers address methodological limitations in studying this compound’s oxidative stability?

- Accelerated stability testing : Use controlled oxygen exposure and monitor degradation products via headspace GC-MS.